1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine
Description
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H9F3N2. This compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOCHWJZUSKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 1,1,1-trifluoro-2-propanamine under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanamine: Similar in structure but lacks the pyridine ring.
1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine: Similar but with the pyridine ring at a different position.
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group and the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine, with the molecular formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms often increases lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.
1. Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit anticonvulsant activity. For instance, studies on related trifluorinated compounds have demonstrated their ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular effects . This suggests a potential for use in managing seizures with minimal side effects.
2. CYP Inhibition
The compound's biological activity may also involve inhibition of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. Inhibitors of CYP51 have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease . The inhibition of these enzymes can lead to increased bioavailability and prolonged action of co-administered drugs.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
